5-Methylfuro[2,3-d]pyridazin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-methylfuro[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-9-7(10)5-2-3-11-6(5)4-8-9/h2-4H,1H3 |
InChI Key |
RWNPYBCJOYJQJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)OC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 D Pyridazin 4 5h One and Its Derivatives
Established Synthetic Routes to the Furo[2,3-d]pyridazin-4(5H)-one Scaffold
The construction of the furo[2,3-d]pyridazin-4(5H)-one ring system generally involves the formation of the pyridazinone ring fused to a pre-existing furan (B31954) ring. Key strategies include the cyclization of appropriately substituted furan precursors with hydrazine (B178648) derivatives.
While a specific, detailed experimental procedure for the direct synthesis of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one is not extensively documented in publicly available literature, the synthesis of its N-substituted derivatives has been reported, providing a clear pathway. researchgate.net An efficient preparation of N-substituted furo[2,3-d]pyridazin-4(5H)-one derivatives starts from methyl 2-methylfuran-3-carboxylate. researchgate.net This process involves the conversion of the methyl group at the 2-position of the furan ring into an aldehyde. This aldehyde then undergoes condensation with various hydrazine derivatives. researchgate.net Following the condensation, the ester functionality is hydrolyzed to the corresponding carboxylic acid, which is then treated with thionyl chloride to facilitate the final cyclization to yield the N-substituted furopyridazinone derivatives. researchgate.net It is conceivable that the use of methylhydrazine in this reaction sequence would lead directly to the formation of this compound.
The synthesis of the parent, unsubstituted Furo[2,3-d]pyridazin-4(5H)-one follows a similar logic to its N-substituted counterparts. The key starting material is a furan derivative bearing functional groups that can react with hydrazine to form the pyridazinone ring. A plausible route, based on the synthesis of its derivatives, would involve the condensation of a 2-formylfuran-3-carboxylic acid derivative with hydrazine hydrate (B1144303). researchgate.net The initial condensation would form a hydrazone, which upon intramolecular cyclization and dehydration, would yield the desired furo[2,3-d]pyridazin-4(5H)-one scaffold.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.org While a specific MCR for the direct synthesis of this compound is not explicitly described, MCRs are widely used for the construction of various fused pyridine (B92270) and pyridazine (B1198779) systems. beilstein-journals.orgbenthamscience.com These reactions often involve the one-pot combination of three or more starting materials to assemble complex heterocyclic scaffolds. beilstein-journals.org For instance, the Groebke–Blackburn–Bienaymé reaction is a well-known MCR used to synthesize fused imidazo[1,2-a]pyridines. beilstein-journals.org The principles of MCRs could be applied to the synthesis of furo[2,3-d]pyridazinones by designing a reaction that brings together a furan-containing component, a hydrazine or its equivalent, and a third component to complete the pyridazinone ring. The use of ionic liquids as environmentally friendly solvents and catalysts has shown promise in improving the efficiency and selectivity of such multicomponent reactions for synthesizing fused pyridine systems. benthamscience.combenthamdirect.comingentaconnect.com
The final ring-closing step is a crucial transformation in the synthesis of the furo[2,3-d]pyridazinone scaffold. This is typically achieved through various cyclization strategies, with hydrazine condensations being the most common.
A fundamental and widely applied method for the formation of the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine. In the context of the furo[2,3-d]pyridazinone system, this translates to the use of a furan derivative bearing two appropriately positioned carbonyl or carboxyl functionalities. For example, the reaction of a 2-acyl-furan-3-carboxylate with hydrazine hydrate would lead to the formation of the pyridazinone ring fused to the furan. mdpi.com The reaction proceeds through the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular nucleophilic attack of the hydrazone nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyridazinone ring. The reaction of 2(3H)-furanones with hydrazine hydrate can also lead to the formation of pyridazinone derivatives. ekb.eg
| Starting Material Type | Reagent | Resulting Scaffold | Reference |
| Methyl 2-methylfuran-3-carboxylate | Hydrazine derivatives | N-substituted Furo[2,3-d]pyridazin-4(5H)-ones | researchgate.net |
| 2-Acyl-furan-3-carboxylate | Hydrazine hydrate | Furo[3,4-d]pyridazin-1(2H)-one | mdpi.com |
| 2(3H)-Furanone derivatives | Hydrazine hydrate | Pyridazinone derivatives | ekb.eg |
Interactive Data Table: Hydrazine Condensation Reactions
Intramolecular cyclization represents another key strategy for the synthesis of the furo[2,3-d]pyridazinone core. This approach involves the formation of a linear precursor that already contains all the necessary atoms for the final heterocyclic system. The subsequent ring-closing reaction is then induced, often by heat or catalysis, to form the desired fused ring system. An example of an analogous intramolecular cyclization is the synthesis of pyrido[2,3-d]pyrimidines via an intramolecular aza-Wittig reaction. researchgate.net In the context of furo[2,3-d]pyridazinones, a potential intramolecular strategy could involve a furan derivative with a side chain containing a hydrazide and an ester or another electrophilic group. Activation of the electrophilic center would then trigger an intramolecular attack by the hydrazide nitrogen to form the pyridazinone ring.
| Cyclization Strategy | Precursor Features | Resulting System |
| Intramolecular Hydrazide Acylation | Furan with hydrazide and ester side chains | Furo[2,3-d]pyridazin-4(5H)-one |
| Intramolecular aza-Wittig Reaction | Imide with a tetrazole moiety | Pyrido[2,3-d]pyrimidine |
Interactive Data Table: Intramolecular Cyclization Approaches
Synthetic Strategies for this compound and its Analogs
The furo[2,3-d]pyridazine scaffold is a significant heterocyclic system in medicinal chemistry. The synthesis and functionalization of this core, particularly the 5-methyl substituted derivative, are of considerable interest for developing novel compounds with potential therapeutic applications. This article focuses on the chemical methodologies employed for the synthesis and derivatization of the this compound core.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations on Furo[2,3-d]pyridazin-4(5H)-one Analogues
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For Furo[2,3-d]pyridazin-4(5H)-one analogues, these calculations have been instrumental in characterizing their electronic properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties. For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to determine key quantum chemical parameters. nih.gov These parameters, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE), are fundamental in predicting the chemical reactivity and kinetic stability of these molecules. researchgate.net
The electronic properties of molecules are critical in understanding their behavior in chemical reactions. A lower EHOMO value suggests a lesser ability to donate electrons, while a higher ELUMO value indicates a reduced capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net
Table 1: Quantum Chemical Parameters for Pyridazinone Analogues
| Parameter | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | - |
| μ (Dipole Moment) | Measure of the polarity of the molecule | - |
| η (Global Hardness) | Resistance to change in electron distribution | - |
| S (Global Softness) | Reciprocal of global hardness | - |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of molecules. The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution and energy of these orbitals provide insights into the most probable sites for electrophilic and nucleophilic attack. For pyridazinone derivatives, the FMO analysis helps in understanding their interaction with biological targets. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons. In MEP maps, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), susceptible to nucleophilic attack. Green areas denote neutral potential. For novel pyridazinone derivatives, MEP maps can predict the sites of interaction with biological receptors. nih.gov
The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For substituted furo[2,3-d]pyridazinones, different conformations can have varying stabilities and biological activities. Computational methods can be used to determine the most stable conformers and their relative energies.
Tautomerism, the interconversion of structural isomers, is an important consideration for heterocyclic compounds like Furo[2,3-d]pyridazin-4(5H)-one. This compound can exist in lactam-lactim tautomeric forms. Computational studies can predict the relative stabilities of these tautomers. For instance, studies on the related 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one have shown that the lactam form is the more stable tautomer in both solution and the solid phase. mdpi.com
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target. For Furo[2,3-d]pyridazin-4(5H)-one analogues, docking studies have been performed to explore their potential as inhibitors of various enzymes.
For example, related furo[2,3-d]pyrimidine (B11772683) derivatives have been investigated as inhibitors of PI3K/AKT. nih.gov Molecular docking studies of these compounds have revealed key interactions with amino acid residues in the active site of the target proteins. nih.gov These interactions often involve hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex.
Table 2: Representative Molecular Docking Results for Furo-pyrimidine Analogues
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Furo[2,3-d]pyrimidine derivative | PI3K | - | - |
| Furo[2,3-d]pyrimidine derivative | AKT-1 | - | - |
In silico screening of various pyridazinone derivatives has also been conducted to assess their potential as anticonvulsant agents by studying their interaction with the GABA-A receptor. imedpub.com These studies help in identifying promising candidates for further experimental investigation.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule, such as 5-Methylfuro[2,3-d]pyridazin-4(5H)-one, might bind to a biological target, typically a protein. These methods are crucial in identifying potential therapeutic targets and in the initial stages of drug design.
Molecular docking studies involve the computational prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of the closely related furo[2,3-d]pyrimidine scaffold, molecular docking has been instrumental in elucidating their binding modes with various protein kinases, which are significant targets in cancer therapy. For instance, studies on furo[2,3-d]pyrimidine derivatives have shown their potential to bind to the ATP-binding site of kinases like FMS-like tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia. nih.gov Docking simulations suggest that these compounds can act as type II inhibitors, binding to the active site of the kinase. nih.gov While specific docking studies on this compound are not widely published, the general principles derived from related structures provide a strong basis for future investigations.
Identification of Key Protein-Ligand Interactions and Hotspots
A crucial aspect of molecular modeling is the identification of specific interactions between a ligand and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex and, consequently, the biological activity of the compound.
For the broader class of pyridazinone-based molecules, computational studies have identified key interactions with various biological targets. In the case of Fatty Acid-Binding Protein 4 (FABP4) inhibitors with a pyridazin-3(2H)-one scaffold, docking experiments have highlighted the importance of hydrogen bonds with specific amino acid residues within the binding pocket. nih.gov Similarly, for pyrrolo[3,4-d]pyridazinone derivatives, molecular modeling has revealed that their binding to plasma proteins is stabilized by hydrophobic interactions.
The furo[2,3-d]pyridazin-4(5H)-one scaffold contains several features that can participate in these critical interactions. The oxygen atom of the furo ring and the carbonyl group of the pyridazinone ring can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-stacking interactions. Identifying these "hotspots" for interaction is a key step in the rational design of more potent and selective analogs.
| Interaction Type | Potential Interacting Groups on Furo[2,3-d]pyridazin-4(5H)-one | Example Amino Acid Residues in Target Proteins |
| Hydrogen Bond Donor | N-H in the pyridazinone ring | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl oxygen, Furan (B31954) oxygen | Arginine, Lysine, Serine, Threonine |
| Hydrophobic Interactions | Furan and pyridazine (B1198779) rings | Alanine, Valine, Leucine, Isoleucine |
| π-π Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Furo[2,3-d]pyridazin-4(5H)-one Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the activity of novel compounds and guide the synthesis of more potent analogs.
For pyridazinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In a study on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with fungicidal activity, CoMFA was used to correlate the steric and electrostatic properties of the molecules with their biological activity. nih.gov The resulting models provided valuable insights into the structural requirements for high activity and supported the hypothesis of a common mode of action for these compounds. nih.gov
The development of a robust QSAR model for a series of furo[2,3-d]pyridazin-4(5H)-one derivatives would involve several key steps:
Data Set Preparation: A series of compounds with experimentally determined biological activities is required.
Molecular Descriptors Calculation: A wide range of descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A study on pyridazinone derivatives as corrosion inhibitors utilized both MLR and artificial neural network (ANN) models, highlighting the versatility of QSAR approaches. kfupm.edu.sa The models suggested that the adsorption of these compounds is dependent on specific molecular descriptors. kfupm.edu.sa
| QSAR Methodology | Key Principles | Application to Furo[2,3-d]pyridazin-4(5H)-ones |
| Comparative Molecular Field Analysis (CoMFA) | Correlates 3D steric and electrostatic fields of aligned molecules with their biological activity. | Could be used to understand the spatial requirements for optimal interaction with a biological target and guide the placement of substituents on the furo[2,3-d]pyridazinone scaffold. |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Similar to CoMFA but includes additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. | Would provide a more detailed understanding of the different types of interactions that are important for the biological activity of furo[2,3-d]pyridazin-4(5H)-one derivatives. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. | A pharmacophore model for active furo[2,3-d]pyridazin-4(5H)-ones could be used for virtual screening of large chemical databases to identify novel hit compounds. nih.gov |
Structure Activity Relationship Sar Studies of Furo 2,3 D Pyridazin 4 5h One and Its Analogues
Impact of N-Methyl Substitution at the 5-Position on Biological Activity
The substitution at the N-5 position of the pyridazinone ring is a critical determinant of biological activity, a principle that holds across various pyridazinone-based scaffolds. For the specific 5-Methylfuro[2,3-d]pyridazin-4(5H)-one, the methyl group at this position plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
In related heterocyclic systems, the nature of the substituent on the lactam nitrogen of the pyridazinone ring significantly influences potency and selectivity. For instance, in a series of pyrido[2,3-d]pyridazine-2,8-diones, N-phenyl substitution resulted in superior anti-inflammatory properties compared to their unsubstituted (N-H) analogs. nih.gov Conversely, for a different class of pyridazinone derivatives targeting phosphodiesterase 4 (PDE4), N-methyl substitution was found to be detrimental. These N-methyl derivatives were up to 2.5-fold less potent than their corresponding analogues where the nitrogen was unsubstituted (R=H), suggesting that a hydrogen bond donor at this position was optimal for affinity to the PDE4B enzyme.
These conflicting findings highlight that the impact of the N-5 methyl group is highly dependent on the specific biological target. While its presence can enhance activity by engaging in favorable hydrophobic interactions within a target's active site, it can also diminish activity by preventing essential hydrogen bond formation. A systematic evaluation of various N-substituted furo[2,3-d]pyridazin-4(5H)-one derivatives would be necessary to elucidate the precise role of the N-5 methyl group for any given biological endpoint. researchgate.net
Influence of Substituent Effects on the Pyridazinone Ring System
The pyridazinone core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Modifications to this ring system, beyond the N-5 position, are known to significantly alter biological activity. Key positions for substitution on the pyridazinone ring of the furo[2,3-d]pyridazine scaffold would be at positions 6 and 7.
Studies on other pyridazinone-containing molecules demonstrate the importance of these positions. For example, in a series of 6-substituted-3(2H)-pyridazinones, the introduction of various aryl groups at the 6-position was fundamental to their analgesic and anti-inflammatory activities. sarpublication.com The electronic nature and size of these substituents can dictate the molecule's interaction with target proteins. For instance, the presence of acetamide (B32628) side chains linked to the lactam nitrogen, combined with heterocyclic ring substitutions at the 6-position, was shown to enhance analgesic and anti-inflammatory effects. sarpublication.com
In the context of furo[2,3-d]pyridazin-4(5H)-ones, introducing substituents at the 7-position could modulate electronic distribution across the fused ring system and provide additional points of interaction with biological targets. For example, in related pyrido[2,3-d]pyridazines, a para-chlorophenyl ring was found to project into a central pocket of the COX-2 enzyme, interacting with key amino acid residues. nih.gov This suggests that aryl or heteroaryl groups at the 7-position of the furo[2,3-d]pyridazine core could significantly influence potency and selectivity for various enzymes. However, without specific studies on this scaffold, such hypotheses remain speculative.
Role of Furan (B31954) Ring Modifications and their Contribution to Activity Profiles
The furan ring, fused to the pyridazinone system, offers another avenue for structural modification to tune the biological activity profile. Key modifications could include the introduction of substituents at the 2- and 3-positions or the bioisosteric replacement of the furan ring itself.
Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design. The furan ring in the furo[2,3-d]pyridazine scaffold could potentially be replaced by other five-membered heterocycles like thiophene (B33073) (forming a thieno[2,3-d]pyridazine) or pyrrole (B145914) (forming a pyrrolo[2,3-d]pyridazine). Such changes would alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule. For example, the replacement of an indole's pyrrole ring with a furan ring to create a furo[3,2-b]pyridine (B1253681) nucleus was shown to be effective, providing compounds with similar receptor affinity but improved selectivity for 5-HT1F receptors. doi.org This demonstrates that even subtle changes, like replacing an N-H group with an oxygen atom, can have profound effects on biological activity. doi.orgresearchgate.net
Furthermore, adding substituents to the furan ring can directly impact target engagement. In the closely related furo[2,3-d]pyrimidine (B11772683) scaffold, the introduction of halogen-bearing chalcones led to potent anti-proliferative activity. nih.gov This suggests that substituents at the 2- or 3-position of the furan ring in furo[2,3-d]pyridazines could provide additional hydrophobic or hydrogen-bonding interactions, enhancing affinity for a target protein.
Pharmacophore Elucidation and Design Principles for Targeted Biological Interactions
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.itnih.gov For the furo[2,3-d]pyridazin-4(5H)-one scaffold, a general pharmacophore model can be hypothesized based on its constituent parts, although a specific model derived from active compounds of this class is not available.
Key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position is a prominent hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The fused furan and pyridazinone rings provide a planar, aromatic system that can engage in hydrophobic and π-stacking interactions.
A Hydrogen Bond Donor/Acceptor Site: The N-5 position can act as a hydrogen bond donor (if unsubstituted) or its substituent (like the methyl group) can participate in hydrophobic interactions.
Additional Interaction Points: Substituents on either the furan or pyridazinone ring can introduce additional hydrogen bond donors/acceptors, hydrophobic features, or charged centers.
The development of a precise pharmacophore model requires a set of active and inactive molecules to identify the critical features for activity. nih.govmdpi.com Such a model would be invaluable for designing new, more potent analogues and for virtual screening of compound libraries to identify novel hits. nih.govresearchgate.net In silico repurposing studies on other pyridazinone-based libraries have successfully used pharmacophore-based screening to identify new potential biological targets for existing compounds. nih.gov
Comparative SAR Analysis with Related Fused Pyridazine (B1198779) and Pyrimidine (B1678525) Heterocycles
Comparing the SAR of furo[2,3-d]pyridazines with related fused heterocyclic systems like pyrrolo[2,3-d]pyridazines and furo[2,3-d]pyrimidines can provide valuable insights into the role of the core scaffold. researchgate.net
Furo[2,3-d]pyridazines vs. Pyrrolo[2,3-d]pyridazines: The primary difference here is the replacement of the furan oxygen with a nitrogen atom (NH). This introduces a hydrogen bond donor into the five-membered ring, significantly altering the molecule's electronic and binding properties. Studies on pyrrolo[2,3-d]pyridazin-4-one derivatives have shown that the planarity of the ring system is crucial for cytotoxic activity against human tumor cell lines. nih.gov The NH group in the pyrrole ring can form key hydrogen bonds with target proteins, an interaction not possible for the furan oxygen. Derivatives of pyrrolo[3,4-d]pyridazinone have been identified as potent COX-2 inhibitors. mdpi.com
Furo[2,3-d]pyridazines vs. Furo[2,3-d]pyrimidines: This comparison involves changing the arrangement of nitrogen atoms in the six-membered ring from a 1,2-diazine (pyridazine) to a 1,3-diazine (pyrimidine). This seemingly small change can dramatically affect the molecule's vectoral properties and how it presents its binding features to a target. Furo[2,3-d]pyrimidine derivatives have been extensively studied and have shown a wide range of activities, including as PI3K/AKT dual inhibitors and FLT3-ITD inhibitors for acute myeloid leukemia. rsc.orgnih.gov The SAR for these compounds often focuses on substituents at the 4-position of the pyrimidine ring, which is analogous to the 4-oxo position in the title compound.
This comparative analysis underscores that the choice of the fused heterocyclic core is a critical design element that dictates the potential biological activities and the subsequent SAR trends for its derivatives.
Investigation of Biological Targets and Mechanisms of Action in Vitro and Preclinical Research Focus
Enzyme Inhibition Studies by Furo[2,3-d]pyridazin-4(5H)-one Derivatives
Derivatives of the closely related furo[2,3-d]pyrimidine (B11772683) and pyridazinone cores have demonstrated significant inhibitory activity against several classes of enzymes, indicating a broad potential for therapeutic applications.
The furo[2,3-d]pyrimidine scaffold, a bioisostere of the natural purine (B94841) base, is a key component in the design of kinase inhibitors. researchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. researchgate.net
A series of novel 4-anilino-furo[2,3-d]pyrimidine derivatives were designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), two receptor tyrosine kinases pivotal in the development of many cancer types. nih.gov Biological evaluation of these compounds showed that modifications at the 5-position of the furo[2,3-d]pyrimidine ring significantly influenced their inhibitory activity against both EGFR and HER2. nih.gov Notably, derivatives featuring a 5-carboxylic acid side chain, such as the 3-chloroanilino derivative (8c) and the 3-bromoaniline (B18343) derivative (8d), demonstrated potent, submicromolar inhibition of EGFR. nih.gov Another compound, an ester derivative (7h), showed a significant difference between its antiproliferative activity against the A549 lung cancer cell line and its direct EGFR inhibitory activity, suggesting it may function as a prodrug for its more active acid analogue (10). nih.gov This compound also induced apoptosis, elevating annexin (B1180172) V-FITC-positive cells to a greater extent than the standard drug gefitinib. nih.gov
| Compound | Substituent | EGFR Inhibition IC₅₀ (µM) | HER2 Inhibition IC₅₀ (µM) | Antiproliferative Activity (A549) IC₅₀ (µM) |
|---|---|---|---|---|
| 8c | 3-chloroanilino | 0.09 | 0.21 | 0.4 |
| 8d | 3-bromoanilino | 0.08 | 0.19 | 0.3 |
| 10 | Lapatinib analogue | 0.07 | 0.15 | 21.4 |
| 7h | Ester of 10 | >10 (18% inhibition at 10 µM) | >10 (25% inhibition at 10 µM) | 0.5 |
Beyond EGFR and HER2, other kinase targets have been explored. Furo[2,3-d]pyrimidine derivatives have shown inhibitory activity against Akt1, a serine/threonine protein kinase involved in cell proliferation and survival. nih.gov One derivative with 2-thienyl and methyl groups exhibited an IC₅₀ value of 24 μM against Akt1 kinase. nih.gov Additionally, pyrimidine (B1678525) derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. researchgate.net
The main protease (Mpro) and papain-like protease (PLpro) of the SARS-CoV-2 virus are essential for viral replication and are considered prime targets for antiviral drug development. scienceopen.comfrontiersin.orgmdpi.com While extensive research has focused on identifying inhibitors for these proteases, studies specifically detailing the activity of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one derivatives are not prominent in the reviewed literature. Research has identified various other chemical scaffolds, including pyrazolopyridazine and tetrazole derivatives, as having potential dual inhibitory activity against Mpro and PLpro. nih.gov For instance, repurposed drugs like Sitagliptin and Daclatasvir have been shown to inhibit PLpro, while MG-101 and Nelfinavir mesylate inhibit Mpro. scienceopen.com These findings highlight the importance of the protease targets, though direct evidence for the furo[2,3-d]pyridazine core is pending.
The inhibitory potential of this class of compounds extends to other critical enzyme systems.
Cyclooxygenase-2 (COX-2): Pyridazine (B1198779) derivatives have emerged as a promising prototype for the development of selective COX-2 inhibitors. nih.gov The COX-2 enzyme is implicated in chronic inflammatory diseases, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govorientjchem.org Novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives have been synthesized and shown to possess potent COX-2 inhibitory activity, with several compounds exhibiting greater potency than the standard drug celecoxib. nih.gov For example, compounds 9a and 12 were identified as potent, non-ulcerogenic COX-2 inhibitors with promising gastric safety profiles. nih.gov
| Compound | COX-2 Inhibition IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| 9a | 15.50 | 114.77 |
| 9b | 17.50 | 101.65 |
| 12 | 17.10 | 104.03 |
| 16b | 16.90 | 105.26 |
| 17 | 17.70 | 100.50 |
| Celecoxib (Reference) | 17.79 | 100.00 |
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): These two enzymes are crucial for the synthesis of nucleic acid precursors, making them well-established targets for cancer chemotherapy. nih.govmdpi.com Derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold, which is structurally analogous to the furo[2,3-d]pyrimidine core, have been designed as potent dual inhibitors of both human TS and DHFR. nih.govnih.govresearchgate.net One classical analogue, compound 4, demonstrated potent dual inhibition with an IC₅₀ of 90 nM against human TS and 420 nM against human DHFR. nih.govnih.gov This suggests that the fused heterocyclic system is well-suited for interacting with the binding sites of these folate-dependent enzymes.
| Compound Scaffold | Target Enzyme | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Human Thymidylate Synthase (TS) | 90 nM |
| Pyrrolo[2,3-d]pyrimidine | Human Dihydrofolate Reductase (DHFR) | 420 nM |
Reverse Transcriptase: Based on the available search results, there is no significant information indicating that furo[2,3-d]pyridazin-4(5H)-one derivatives have been extensively investigated as inhibitors of reverse transcriptase.
Receptor Ligand Interactions and Modulation
In addition to enzyme inhibition, derivatives containing the pyridazinone scaffold have been developed as ligands for G protein-coupled receptors (GPCRs), demonstrating their potential to modulate cell signaling pathways from the cell surface.
Adenosine (B11128) receptors (ARs) are a family of four GPCR subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) that are widely distributed and involved in numerous physiological processes. cam.ac.uk Antagonists of these receptors have therapeutic potential in various conditions. nih.govresearchgate.net A preliminary investigation of the thieno[2,3-d]pyridazin-4(5H)-one scaffold, a sulfur-containing analogue of the furo-core, led to the identification of ligands for human adenosine receptors. nih.gov More directly, pyrazolo[3,4-d]pyridazine derivatives have been synthesized and shown to act as high-affinity antagonists for the human A₁ and A₃ receptor subtypes. nih.govresearchgate.net One compound, 10b, displayed high affinity for both the human A₁ receptor (Ki = 21 nM) and the A₃ receptor (Ki = 55 nM). nih.gov
| Compound Scaffold | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Pyrazolo[3,4-d]pyridazine | Human Adenosine A₁ | 21 nM |
| Pyrazolo[3,4-d]pyridazine | Human Adenosine A₃ | 55 nM |
| Pyrazolo[3,4-d]pyridazine | Human Adenosine A₂ₑ | 1.7 µM |
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists and inverse agonists of the H3R are being investigated for their potential in treating neurological and cognitive disorders. nih.gov A class of 4,5-dihydropyridazin-3-one derivatives has been identified as potent H3R antagonists/inverse agonists. nih.gov Structure-activity relationship studies led to the development of compound 22 (4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one), which demonstrated potent in vivo functional antagonism. nih.gov Further work on amine-constrained pyridazinone analogues sought to improve pharmacokinetic profiles while maintaining potent H3R antagonism. nih.gov
| Compound Scaffold | Target Receptor | Biological Activity |
|---|---|---|
| 4,5-dihydropyridazin-3-one | Histamine H₃ | Potent Antagonist/Inverse Agonist |
| Amine-constrained pyridazinone | Histamine H₃ | Potent Antagonist |
HIV-1 Capsid Protein Binding
The HIV-1 capsid protein is a critical and relatively underexplored target for antiretroviral therapy. It plays a vital role in both the early and late stages of the HIV lifecycle, including the assembly of new viral particles and the transport of the viral genome into the host cell nucleus. A number of small molecules have been investigated for their ability to bind to the capsid protein and disrupt these processes. However, a thorough review of available scientific literature and databases did not yield any specific studies detailing the binding of this compound to the HIV-1 capsid protein.
Modulation of Cellular and Subcellular Processes
Microtubule Depolymerization and Assembly Inhibition
Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, including cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, are a cornerstone of cancer chemotherapy. While related heterocyclic compounds, specifically 4-substituted-5-methyl-furo[2,3-d]pyrimidines, have been reported as potent microtubule targeting agents, no such data is currently available for this compound.
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth. The modulation of angiogenesis is a key therapeutic strategy in oncology. There is currently a lack of published research investigating the effects of this compound on angiogenesis.
Impact on Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)
Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. Dysregulation of these cytokines is implicated in a variety of inflammatory diseases. The pyridazine and pyridazinone scaffolds have been explored for their anti-inflammatory potential, with some derivatives showing modulation of cytokine signaling. However, specific data on the impact of this compound on the production of IL-6 and TNF-α has not been reported.
Positive Inotropic Actions and Vasodilatory Effects in Cardiovascular Systems
Certain pyridazinone derivatives have been investigated for their cardiovascular effects, including positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) actions. These properties make them of interest for the treatment of heart failure and hypertension. At present, there are no available preclinical studies that characterize the inotropic or vasodilatory effects of this compound.
Broad Spectrum Biological Activities (Mechanistic Insights)
The general class of pyridazinones has been shown to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This diverse activity is attributed to the versatile chemical nature of the pyridazinone core, which allows for various structural modifications to optimize interactions with different biological targets. However, without specific mechanistic studies on this compound, any discussion of its broad-spectrum activities would be speculative and extrapolated from related but structurally distinct compounds.
Antiviral Mechanisms and Potential Targets
A comprehensive search of scientific databases yielded no specific studies on the antiviral mechanisms or potential viral targets of this compound. While research exists on the antiviral properties of the broader pyridazine and fused heterocyclic compound classes, data specifically elucidating the activity of this particular molecule against any viral strains is not available in the reviewed literature.
Anti-inflammatory Pathways and Cellular Effects
There is currently a lack of available scientific literature detailing the anti-inflammatory properties of this compound. In vitro and preclinical studies investigating its effects on inflammatory pathways, such as cyclooxygenase (COX) enzyme inhibition, cytokine modulation, or other cellular effects related to inflammation, have not been reported in the sources consulted.
Antimicrobial Activity against Bacterial and Fungal Strains (Mechanistic Exploration)
No specific data from in vitro or preclinical studies on the antimicrobial activity of this compound against bacterial or fungal strains were found. Consequently, there is no information available regarding its potential mechanisms of antimicrobial action, such as inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication in microorganisms.
Antiproliferative Mechanisms in In Vitro Cell Line Models
The investigation did not uncover any published research on the antiproliferative mechanisms of this compound in in vitro cancer cell line models. Studies detailing its potential to inhibit cancer cell growth, induce apoptosis, or affect the cell cycle are not present in the consulted scientific literature. While related fused heterocyclic structures have been investigated for such properties, no data is available for this specific compound.
Advanced Applications and Future Research Directions for Furo 2,3 D Pyridazin 4 5h One Analogues
Exploration as Building Blocks for Complex Fused Heterocycles
Furo[2,3-d]pyridazin-4(5H)-one derivatives serve as valuable synthons for the construction of more complex, polycyclic heterocyclic systems. msesupplies.comsrdorganics.com The inherent reactivity of the fused furan (B31954) and pyridazinone rings provides multiple sites for further chemical transformations, enabling the annulation of additional rings. For instance, the pyridazinone moiety can undergo various reactions, such as N-alkylation and reactions at the C-Cl bond (if present), to introduce further diversity. nih.govnih.gov
The general synthetic utility of pyridazinones in creating fused systems is well-established. researchgate.net For example, reactions involving the active methylene (B1212753) group or the lactam function of the pyridazinone ring can be exploited to build new heterocyclic rings. nih.gov The furan ring, on the other hand, can participate in cycloaddition reactions or be modified through electrophilic substitution, providing pathways to novel fused systems. The synthesis of various fused pyridazine (B1198779) derivatives has been reported, highlighting the versatility of this core in generating diverse chemical entities. nih.gov
Table 1: Selected Reactions for the Elaboration of the Furo[2,3-d]pyridazinone Core
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halides, base | N-substituted furo[2,3-d]pyridazinones |
| Chlorination | POCl₃ | Chloro-substituted furo[2,3-d]pyridazines |
| Nucleophilic Substitution | Amines, hydrazines on chloro-derivatives | Amino/hydrazino-furo[2,3-d]pyridazines |
| Cyclocondensation | Bifunctional reagents on substituted derivatives | Fused polycyclic systems |
The strategic functionalization of the furo[2,3-d]pyridazinone core allows for the creation of libraries of complex molecules with potential applications in medicinal chemistry and materials science.
Potential in Functional Materials Science
The unique photophysical and electronic properties of the furo[2,3-d]pyridazinone scaffold suggest its potential utility in the development of novel functional materials.
Precursors for Polymeric Systems with Tailored Properties
While specific research on polymers derived from 5-Methylfuro[2,3-d]pyridazin-4(5H)-one is nascent, the principles of polymer chemistry suggest that this heterocyclic core could be incorporated into polymer backbones to impart specific properties. Bifunctional derivatives of furo[2,3-d]pyridazinone, for example, could be synthesized to act as monomers in polymerization reactions. The rigidity of the fused ring system could enhance the thermal stability and mechanical strength of the resulting polymers. Furthermore, the heteroatoms within the core could influence the polymer's electronic properties, solubility, and ability to coordinate with metal ions.
Applications in Organic Photovoltaic Materials for Enhanced Solar Cell Efficiency
The development of efficient organic photovoltaic (OPV) devices relies on the design of novel electron donor and acceptor materials with tailored electronic properties. harvard.edu While direct applications of this compound in OPVs have not been extensively reported, related heterocyclic systems have shown promise. The furo[2,3-d]pyrimidine (B11772683) scaffold, for instance, is a key component in some cytotoxic agents due to its electronic characteristics and ability to interact with biological targets. nih.gov These same electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for the performance of organic solar cells.
The furo[2,3-d]pyridazinone core, with its electron-rich furan ring and electron-deficient pyridazinone moiety, possesses an intrinsic donor-acceptor character. Judicious substitution on this scaffold could be used to tune the HOMO and LUMO energy levels to match those of other components in a bulk heterojunction solar cell, thereby optimizing charge separation and transport. rsc.org
Design of Liquid Crystalline Materials
The structural rigidity and potential for anisotropic molecular geometry make furo[2,3-d]pyridazinone derivatives interesting candidates for the design of liquid crystalline materials. By attaching long alkyl or alkoxy chains to the furo[2,3-d]pyridazinone core, it may be possible to induce mesophase formation. The polar pyridazinone moiety could contribute to the formation of specific intermolecular interactions, such as dipole-dipole interactions, which are crucial for the stability of liquid crystalline phases. The synthesis of novel heterocyclic liquid crystals is an active area of research, and the unique shape and electronic properties of the furo[2,3-d]pyridazinone scaffold could lead to materials with interesting optical and electronic properties.
Emerging Synthetic Methodologies and Automation in Furo[2,3-d]pyridazinone Synthesis
Recent advances in synthetic organic chemistry offer new avenues for the efficient and diverse synthesis of furo[2,3-d]pyridazinone derivatives. Multicomponent reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single step, are particularly promising. researchgate.net The development of novel MCRs for the construction of the furo[2,3-d]pyridazinone core could significantly streamline the synthesis of analogues and libraries of compounds for screening.
Furthermore, the integration of automation in chemical synthesis is revolutionizing the way molecules are made. oxfordglobal.com Automated synthesizers can perform reactions, purifications, and analyses with high precision and throughput, enabling the rapid exploration of chemical space. rsc.orgyoutube.com The application of automated synthesis platforms to the production of furo[2,3-d]pyridazinone derivatives would accelerate the discovery of new compounds with desired properties. oxfordglobal.com This is particularly relevant for the optimization of functional materials, where subtle changes in molecular structure can have a profound impact on performance.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Traditional Multistep Synthesis | Well-established, reliable | Time-consuming, lower overall yield |
| Multicomponent Reactions | High efficiency, atom economy, complexity generation | Requires careful optimization, may have limited scope |
| Automated Synthesis | High throughput, reproducibility, remote operation | High initial investment, requires specialized equipment |
Synergistic Integration of Computational and Experimental Methodologies in Research and Design
The combination of computational and experimental approaches is becoming increasingly vital in modern chemical research. mdpi.com In the context of furo[2,3-d]pyridazinone analogues, computational methods such as Density Functional Theory (DFT) can be used to predict molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. mdpi.com
Molecular docking studies, a key computational tool, can predict the binding modes of furo[2,3-d]pyridazinone derivatives with biological targets, guiding the design of new therapeutic agents. rsc.orgmdpi.comrsc.org This approach has been successfully applied to other pyridazinone-containing compounds. rsc.org
For materials science applications, computational modeling can be used to screen virtual libraries of furo[2,3-d]pyridazinone derivatives for promising electronic and photophysical properties before committing to their synthesis. harvard.edu This in silico screening can significantly reduce the time and resources required to identify lead candidates for applications in organic electronics or other functional materials. The subsequent experimental validation of the computational predictions provides a feedback loop that can be used to refine the theoretical models, leading to a more efficient and targeted research and design process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methylfuro[2,3-d]pyridazin-4(5H)-one derivatives?
- Methodological Answer : A widely used approach involves cyclization reactions of substituted precursors. For example, acetyl or benzoyl derivatives (e.g., 5-acetamido intermediates) undergo thermal cyclization in acetic anhydride to form pyrimido-fused products. Reaction conditions (e.g., reflux duration, solvent choice) are critical for yield optimization. Structural confirmation relies on IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and NMR (e.g., methyl group signals at δ 1.7 ppm) . Hydrazine treatment of ethyl carboxylate precursors generates carbohydrazide derivatives, which are versatile intermediates for further functionalization .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Key absorption bands include the carbonyl stretch (1700 cm⁻¹) and NH stretches (3300 cm⁻¹) for amide/pyrrole moieties .
- ¹H NMR : Characteristic signals include aromatic protons (δ 7.40–8.30 ppm for phenyl groups), methyl groups (δ 1.7 ppm), and NH protons (δ 8.30 ppm) .
- Elemental Analysis : Used to confirm molecular formulas (e.g., C, H, N percentages) .
Advanced Research Questions
Q. What strategies address contradictions in reaction outcomes during the synthesis of fused pyridazine derivatives?
- Methodological Answer : Discrepancies in cyclization products (e.g., keto vs. enol tautomers) can arise from reaction conditions. For instance, acetic anhydride promotes keto form dominance (evidenced by IR), while alternative solvents or catalysts may favor enolization. Systematic screening of temperature, solvent polarity, and catalyst load is recommended. Kinetic vs. thermodynamic control should also be assessed via time-course studies .
Q. How can substituent effects on this compound be analyzed for biological activity optimization?
- Methodological Answer :
- Substituent Variation : Chloromethyl or benzoyl groups at specific positions (e.g., C-2 or C-8/9) modulate electronic properties and steric effects, impacting DNA G-quadruplex (G4) binding affinity .
- Biological Assays : Ligands like this compound derivatives (e.g., BLC2) are screened for selectivity against oncogenic G4 structures (e.g., c-MYC promoter) using fluorescence resonance energy transfer (FRET) or cytotoxicity assays in cancer cell lines .
- Computational Modeling : Docking studies predict binding interactions with G4 loops/grooves, guiding rational design .
Q. What are the challenges in characterizing tautomeric equilibria of fused pyridazinone derivatives?
- Methodological Answer : Tautomerism (e.g., keto-enol) complicates spectral interpretation. Solutions include:
- Variable-Temperature NMR : Detects shifts in proton signals due to tautomeric interconversion.
- X-ray Crystallography : Resolves solid-state tautomeric preferences (e.g., keto form dominance in crystalline 9a) .
- pH-Dependent UV/Vis Studies : Monitors tautomer ratios in solution by tracking absorbance changes .
Experimental Design Considerations
Q. How to design a reaction pathway for novel this compound analogs with enhanced solubility?
- Methodological Answer :
- Polar Substituents : Introduce hydroxyl, amine, or sulfonate groups at non-critical positions (e.g., C-6) via post-cyclization modifications.
- Prodrug Approaches : Mask hydrophobic groups (e.g., methyl) with biodegradable esters or carbamates.
- Co-solvent Systems : Optimize reaction media (e.g., dioxane/water mixtures) to balance solubility and reactivity .
Data Contradiction Analysis
Q. Why do similar precursors yield divergent products in pyridazinone cyclization reactions?
- Methodological Answer : Subtle differences in precursor substitution (e.g., chloroacetyl vs. benzoyl groups) alter reaction pathways. For example, chloroacetylation of 3 leads to 6-chloromethyl intermediates (9b), while benzoylation yields 3-benzamido derivatives (8c). Mechanistic studies (e.g., trapping reactive intermediates, DFT calculations) clarify competing pathways .
Key Structural and Biological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
